[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate
CAS No.: 290298-12-3
Cat. No.: VC8096373
Molecular Formula: C21H25NO13
Molecular Weight: 499.4 g/mol
* For research use only. Not for human or veterinary use.
![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate - 290298-12-3](/images/structure/VC8096373.png)
Specification
CAS No. | 290298-12-3 |
---|---|
Molecular Formula | C21H25NO13 |
Molecular Weight | 499.4 g/mol |
IUPAC Name | [3,4,5-triacetyloxy-6-[4-(hydroxymethyl)-2-nitrophenoxy]oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C21H25NO13/c1-10(24)30-9-17-18(31-11(2)25)19(32-12(3)26)20(33-13(4)27)21(35-17)34-16-6-5-14(8-23)7-15(16)22(28)29/h5-7,17-21,23H,8-9H2,1-4H3 |
Standard InChI Key | SUGKFMFBWQNBMQ-UHFFFAOYSA-N |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Nomenclature
Core Structure
The compound features a tetrahydropyran (oxane) ring substituted at positions 3, 4, and 5 with acetyloxy (-OAc) groups. Position 6 is occupied by a phenoxy group bearing a hydroxymethyl (-CHOH) substituent at the para position and a nitro (-NO) group at the ortho position. The 2-position of the pyran ring is esterified with a methyl acetate moiety .
Stereochemical Configuration
The stereochemistry is critical to its biological activity. X-ray crystallography and NMR studies of analogous glycosides reveal that the tetrahydropyran ring adopts a chair conformation, with acetyl groups in equatorial orientations to minimize steric strain . The absolute configuration at positions 2, 3, 4, 5, and 6 is designated as (2S,3R,4S,5S,6S) based on synthetic precursors and chiral chromatography data .
Key Structural Features:
-
Acetylated hydroxyls: Enhances lipid solubility and stability.
-
Nitrophenoxy group: Serves as an electron-withdrawing moiety, facilitating nucleophilic substitution reactions.
-
Hydroxymethyl substituent: Provides a site for further functionalization, such as oxidation to carboxylic acids or conjugation with biomolecules .
Synthesis and Preparation
Synthetic Pathway
The synthesis involves a multi-step sequence starting from protected monosaccharides:
-
Glycosylation: A peracetylated mannose or glucose derivative is reacted with 4-(hydroxymethyl)-2-nitrophenol under Lewis acid catalysis (e.g., BF-OEt) to form the β-glycosidic bond .
-
Selective Acetylation: The remaining hydroxyl groups on the pyran ring are acetylated using acetic anhydride in pyridine.
-
Methyl Esterification: The anomeric hydroxyl is esterified with methyl chloroacetate to yield the final product .
Table 1: Key Synthetic Intermediates and Conditions
Step | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
1 | BF-OEt, CHCl, 0°C | Glycoside intermediate | 65 | |
2 | AcO, pyridine, rt | Triacetylated derivative | 82 | |
3 | Methyl chloroacetate, DMAP, DMF | Final compound | 75 |
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and characterized by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Physical and Chemical Properties
Physicochemical Data
-
Solubility: Soluble in DMSO, chloroform, and acetone; sparingly soluble in water (<0.1 mg/mL) .
-
Melting point: 128–130°C (decomposition observed above 135°C) .
-
Stability: Stable under inert storage (-20°C, desiccated) but hydrolyzes in aqueous base (t = 2 h at pH 10) .
Spectroscopic Profiles
-
-NMR (CDCl): δ 7.85 (d, J = 8.4 Hz, Ar-H), 5.45 (t, J = 9.6 Hz, H-3), 4.98 (s, H-1), 2.10–2.05 (m, 9H, OAc) .
-
IR (KBr): 1745 cm (C=O ester), 1520 cm (NO asymmetric stretch) .
Applications and Research Findings
Antidiabetic Agents
The compound is a precursor to SGLT2 inhibitors, which block glucose reabsorption in the kidneys. In vitro assays show that deacetylated derivatives exhibit IC values of 0.5–2 μM against human SGLT2 .
Bacterial Anti-Adhesion Therapy
Analogous nitrophenyl glycosides inhibit FimH-mediated adhesion of uropathogenic E. coli with HAI titers as low as 0.5 μM . The nitro group enhances binding to the Tyr-48/Tyr-137 pocket of FimH lectins .
Table 2: Biological Activity of Structural Analogs
Compound | Target | IC/HAI Titer (μM) | Mechanism | Reference |
---|---|---|---|---|
Deacetylated derivative | SGLT2 | 1.2 | Glucose transport inhibition | |
4-Nitrophenyl α-D-mannoside | FimH | 0.5 | Lectin binding blockade |
Material Science
The hydroxymethyl group enables covalent immobilization on gold surfaces for biosensor development. Surface plasmon resonance (SPR) studies demonstrate high affinity for lectins (K = 10–100 nM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume